tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWWFYYRBILKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of N-Boc-N-cyclopropyl-2-aminoethanol
This guide details the chemical structure, synthesis, and reactivity of N-Boc-N-cyclopropyl-2-aminoethanol (CAS: 1153134-59-8), a critical building block in medicinal chemistry.
Structural Architecture & Synthetic Methodology
Chemical Identity & Significance
N-Boc-N-cyclopropyl-2-aminoethanol is a bifunctional intermediate used primarily to introduce the N-cyclopropyl pharmacophore into drug candidates. The cyclopropyl group is a "privileged structure" in medicinal chemistry, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by restricting conformational freedom.
| Property | Data |
| CAS Number | 1153134-59-8 |
| IUPAC Name | tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N(CCO)C1CC1 |
| Key Functionality | Protected Secondary Amine, Primary Alcohol, Strained Ring |
Structural Analysis: Sterics & Electronics
The molecule features three distinct structural domains that dictate its reactivity and spectroscopic signature:
-
The N-Cyclopropyl Motif:
-
Ring Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of strain energy. The C-C bonds have high
-character (banana bonds), while the C-H bonds have high -character, making them shorter and stronger than typical alkanes. -
Nitrogen Hybridization: The nitrogen atom, constrained by the Boc group and the cyclopropyl ring, adopts a planar
geometry. The cyclopropyl group provides significant steric bulk, often forcing the N-substituents out of plane.
-
-
The Boc Protecting Group:
-
Rotamerism: The
bond exhibits restricted rotation due to resonance (partial double bond character). In NMR spectroscopy ( H or C), this compound often appears as a mixture of two rotamers (cis/trans carbamates) at room temperature, causing peak broadening or duplication.
-
-
The 2-Hydroxyethyl Tail:
-
Reactivity Handle: The primary alcohol is the active site for further functionalization (e.g., Appel reaction, Mitsunobu coupling, or oxidation to an aldehyde) without disturbing the protected amine.
-
Synthesis Strategy
While direct alkylation of cyclopropylamine with ethylene oxide is industrially possible, it often leads to over-alkylation (formation of the tertiary amine). For high-purity research applications, a Reductive Amination or Stepwise Alkylation approach is preferred to ensure mono-substitution before Boc protection.
Representative Experimental Protocol
Note: This protocol is a standardized methodology for N-cyclopropyl-aminoethanol derivatives.
Step 1: Mono-alkylation of Cyclopropylamine
-
Reagents: Cyclopropylamine (3.0 eq), 2-Bromoethanol (1.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve cyclopropylamine and
in MeCN. -
Add 2-Bromoethanol dropwise at 0°C to suppress dialkylation.
-
Heat to reflux (60°C) for 12 hours.
-
Workup: Filter salts, concentrate in vacuo. The excess cyclopropylamine (b.p. 50°C) is removed during concentration, leaving the crude secondary amine 2-(cyclopropylamino)ethanol.
-
Step 2: Boc Protection
-
Reagents: Crude Amine (from Step 1), Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine ( , 1.5 eq). -
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude amine in DCM at 0°C.
-
Add
, followed by slow addition of dissolved in DCM. -
Stir at room temperature for 4 hours.
-
Purification: Wash with 1M citric acid (to remove unreacted amine), saturated
, and brine. Dry over . -
Isolation: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure N-Boc-N-cyclopropyl-2-aminoethanol as a colorless oil.
-
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis pathway favoring mono-alkylation followed by protection.
Reactivity Profile & Applications
Once synthesized, the molecule serves as a versatile divergent intermediate.[1]
A. Deprotection (N-Terminus)
The Boc group is acid-labile. Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the secondary amine salt. This is typically the final step in a synthesis sequence after the alcohol handle has been reacted.
B. Alcohol Activation (O-Terminus)
The primary alcohol is the nucleophilic handle.
-
Mesylation/Tosylation: Reaction with MsCl or TsCl generates a leaving group, allowing for displacement by nucleophiles (e.g., azides, thiols) or intramolecular cyclization.
-
Oxidation: Swern or Dess-Martin periodinane oxidation yields the N-Boc-N-cyclopropyl-glycinal , a highly reactive aldehyde used for reductive aminations or Wittig reactions.
C. Cyclopropyl Stability
The cyclopropyl ring is generally stable to basic hydrolysis, reduction (
Reactivity Map
Figure 2: Divergent reactivity profile of the scaffold.
References
-
Preparation of Cyclopropylamine Derivatives: Wurtz, A. "Sur l'oxyde d'éthylène."[2][3] Compt. Rend.1859 , 48, 101. (Foundational chemistry for aminoethanol synthesis).
-
Boc-Protection Methodologies: Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006 .
-
Cyclopropylamine in Medicinal Chemistry: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016 , 59, 8712–8756.
-
Commercial Availability & CAS Data: Sigma-Aldrich / Merck KGaA. "N-Boc-ethanolamine derivatives." Accessed 2025.[4][5]
Sources
Strategic Sourcing & Technical Profile: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
Executive Summary
Compound: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate CAS: 1153134-59-8 Molecular Formula: C₁₀H₁₉NO₃ Role: Advanced Medicinal Chemistry Building Block
This guide serves as a technical dossier and sourcing manual for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate, a specialized bifunctional building block. Its structural core—a cyclopropyl amine protected by a Boc group and functionalized with a primary alcohol—offers a critical scaffold for drug discovery. The cyclopropyl moiety is increasingly favored in modern medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability compared to acyclic alkyl chains.
Part 1: Technical Profile & Strategic Importance
Chemical Identity
The compound functions as a "masked" secondary amine with a reactive alcohol handle. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the nitrogen, allowing selective functionalization of the hydroxyl group (e.g., mesylation, oxidation, or Appel reaction) before amine deprotection.
| Property | Specification |
| IUPAC Name | tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |
| CAS Number | 1153134-59-8 |
| Molecular Weight | 201.26 g/mol |
| LogP (Predicted) | ~1.5 (Moderate Lipophilicity) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Structural Utility in Drug Design
The inclusion of the cyclopropyl group is non-trivial. In medicinal chemistry, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in:
-
Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to Cytochrome P450 oxidation than standard alkyl chains.
-
Conformational Restriction: The rigid geometry of the cyclopropyl group can lock the nitrogen lone pair orientation, potentially enhancing binding affinity to target proteins.
-
Reduced Lipophilicity: Relative to larger alkyl groups, cyclopropyl can lower logD, improving oral bioavailability.
Part 2: Commercial Sourcing Landscape (USA/Europe)
Sourcing this specific CAS (1153134-59-8) requires navigating between "In-Stock" catalogue vendors and "Make-on-Demand" synthesis partners.
Primary Commercial Suppliers
The following vendors maintain operations or logistics hubs in the USA and Europe, ensuring compliance with local import/export regulations.
| Supplier | Region | Status | Strategic Role |
| BLD Pharm | USA (CA) / Germany | Verified Catalogue | Primary source. Likely holds stock or rapid-synthesis capability.[1][2] |
| Enamine | USA (NJ) / Europe (Latvia) | Make-on-Demand | Best for scale-up. Access to "REAL" database for analogs. |
| Combi-Blocks | USA (San Diego) | Potential Stock | Excellent for rapid US delivery. Often stocks niche Boc-amines. |
| WuXi AppTec | USA / Europe / China | Custom Synthesis | Ideal for kg-scale GMP procurement if catalogue stock is insufficient. |
Sourcing Strategy
-
Tier 1 (Immediate Needs <10g): Check BLD Pharm and Combi-Blocks . These vendors specialize in heterocyclic and protected amine building blocks.
-
Tier 2 (Scale-up >100g): Contact Enamine or WuXi . While lead times may be 2-4 weeks, batch consistency and purity profiles are superior for GLP-tox studies.
-
Tier 3 (Shortage Protocol): If commercial stock is depleted, the compound can be synthesized in-house (see Part 3).
Part 3: Synthesis & Quality Assurance
If commercial supply is unavailable, the following synthetic route is the industry standard for generating this scaffold. It relies on the nucleophilic opening of ethylene oxide or alkylation with 2-bromoethanol.
Validated Synthetic Workflow
Step-by-Step Protocol (Self-Validating)
Step 1: Mono-alkylation
-
Reactants: Cyclopropylamine (1.0 equiv), 2-Bromoethanol (0.9 equiv). Note: Use excess amine to prevent over-alkylation.
-
Conditions: Acetonitrile,
, catalytic KI, reflux for 12h. -
Checkpoint: Monitor disappearance of bromide by TLC. Mass spec should show [M+H]+ = 102.1.
Step 2: Boc-Protection
-
Reactants: Crude amino-alcohol from Step 1, Di-tert-butyl dicarbonate (
, 1.1 equiv). -
Conditions: DCM,
, . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The Boc group significantly lowers polarity, facilitating separation from any unreacted polar amine.
Quality Control (QC) Parameters
To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified:
| Method | Diagnostic Signal | Causality / Verification |
| 1H NMR (CDCl3) | Characteristic cyclopropyl ring protons (high field). | |
| 1H NMR (CDCl3) | Confirms presence of intact Boc group. | |
| LC-MS | m/z = 224.1 [M+Na]+ | ESI positive mode often shows sodium adduct for Boc compounds. |
| TLC | Single spot, | (30% EtOAc in Hexanes). Stains with Ninhydrin (faint) or PMA. |
Part 4: Handling & Stability
Storage Protocols
-
Temperature: 2-8°C (Refrigerator).
-
Atmosphere: Store under Nitrogen or Argon. The Boc group is generally stable, but the primary alcohol can be susceptible to slow oxidation if exposed to air/light over months.
-
Hygroscopicity: Potential to absorb moisture due to the hydroxyl group; keep desiccated.
Reactivity Profile
-
Acid Sensitivity: High. Exposure to TFA or HCl (dioxane) will remove the Boc group, yielding the secondary amine salt.
-
Base Stability: High. Stable to standard basic workups (
, ). -
Cyclopropyl Ring: Stable under standard medicinal chemistry conditions (Suzuki, amide coupling, hydrogenation). Avoid strong Lewis acids which might trigger ring opening.
References
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual grounding for cyclopropyl utility).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol for Boc stability).
Sources
Methodological & Application
Reaction conditions for Boc protection of N-(2-hydroxyethyl)cyclopropylamine
Application Note & Protocol
Chemoselective N-Boc Protection of (2-Hydroxyethyl)cyclopropylamine: A Detailed Guide to Reaction Conditions and Synthesis
Abstract
This application note provides a comprehensive technical guide for the chemoselective tert-butoxycarbonyl (Boc) protection of the primary amine in N-(2-hydroxyethyl)cyclopropylamine. The Boc protecting group is fundamental in modern organic synthesis, valued for its stability across a range of conditions and its facile removal under mild acidic protocols.[1][2] This document details the underlying mechanistic principles, optimized reaction conditions, a step-by-step experimental protocol, and methods for reaction monitoring and product characterization. The inherent higher nucleophilicity of the primary amine compared to the primary alcohol allows for a highly selective transformation, a critical step in the synthesis of more complex molecules for pharmaceutical and materials science research.[3] This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this specific transformation.
Introduction and Scientific Principles
The protection of amines is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions during transformations elsewhere in a molecule.[4] The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in non-peptide chemistry due to the ease of its introduction and its orthogonality with many other protecting groups, such as the base-labile Fmoc and hydrogenation-labile Cbz groups.[1][5]
The substrate, N-(2-hydroxyethyl)cyclopropylamine, possesses two nucleophilic sites: a primary amine and a primary alcohol. The successful synthesis of the desired N-protected product hinges on the selective acylation of the amine. This selectivity is governed by the intrinsic difference in nucleophilicity; primary amines are significantly more nucleophilic than primary alcohols, allowing the reaction to proceed with high chemoselectivity under carefully controlled conditions.[3]
Reaction Scheme

Mechanism of Protection
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) reagent.[2][6] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4][7]
A base, such as triethylamine (TEA), is often included to accelerate the reaction by neutralizing the protonated amine intermediate that forms, thereby regenerating the neutral, nucleophilic amine.[1][8]
Critical Reaction Parameters and Optimization
The success of the Boc protection relies on the careful selection of reagents and conditions to maximize yield and selectivity while minimizing side products.
-
Reagent and Stoichiometry : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice.[9] A slight excess (1.1–1.3 equivalents) is recommended to ensure complete consumption of the starting amine.[10]
-
Base Selection : A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[8] Alternatively, a mild inorganic base such as sodium bicarbonate (NaHCO₃) can be used, particularly in biphasic systems.[5] The base neutralizes the acidic byproduct, driving the reaction to completion.
-
Solvent Choice : The reaction conditions are flexible, and various solvents are suitable, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and aqueous mixtures.[5] DCM is an excellent choice due to its inertness and ease of removal. A THF/water mixture can also be effective, particularly if starting with an amine salt.[1]
-
Temperature and Reaction Time : The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm upon addition of Boc₂O. It is then allowed to warm to room temperature and stirred until completion.[1] Reaction times generally range from 2 to 12 hours.[11] Progress should be monitored by Thin-Layer Chromatography (TLC).
Detailed Experimental Protocol
This protocol describes the N-Boc protection of N-(2-hydroxyethyl)cyclopropylamine on a 5 mmol scale.
Materials and Equipment
-
N-(2-hydroxyethyl)cyclopropylamine (5 mmol, 1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol, 1.1 equiv.)
-
Triethylamine (TEA) (7.5 mmol, 1.5 equiv.)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask charged with a magnetic stir bar, add N-(2-hydroxyethyl)cyclopropylamine (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (40 mL).
-
Base Addition : Add triethylamine (1.5 equiv.) to the solution. Cool the flask to 0 °C in an ice bath and stir for 5 minutes.
-
Reagent Addition : Add di-tert-butyl dicarbonate (1.1 equiv.) to the cooled, stirring solution in one portion.
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring : Monitor the reaction's progress using TLC (see Section 4). The reaction is complete when the starting amine spot is no longer visible.
-
Work-up : Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : If necessary, purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Data Summary Table
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume Used |
| N-(2-hydroxyethyl)cyclopropylamine | 101.15 | 5.0 | 1.0 | 506 mg |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.5 | 1.1 | 1.20 g |
| Triethylamine (TEA) | 101.19 | 7.5 | 1.5 | 1.04 mL |
| Dichloromethane (DCM) | 84.93 | - | - | ~50 mL |
| Product (Expected) | 201.27 | ~4.5 (90%) | - | ~906 mg |
In-Process Control: Reaction Monitoring by TLC
A self-validating protocol requires diligent monitoring to ensure the reaction proceeds as intended.[1]
-
Solvent System : A mobile phase of 50% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the starting material.
-
Plate Preparation : On a TLC plate, spot three lanes: the starting amine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[12]
-
Visualization :
-
First, visualize the developed plate under a UV lamp (254 nm) to see any UV-active components.
-
Next, stain the plate with a ninhydrin solution and gently heat. The primary amine starting material will appear as a distinct colored spot (typically purple or yellow), while the N-protected product will not react with ninhydrin.[10]
-
Alternatively, a potassium permanganate (KMnO₄) stain can be used, which visualizes most organic compounds.
-
-
Analysis : The reaction is complete when the starting material spot in the 'RM' lane has completely disappeared. The product, being less polar than the starting amino alcohol, will have a higher Rf value.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for Boc protection.
Characterization of Final Product
The identity and purity of the resulting tert-butyl (2-hydroxyethyl)(cyclopropyl)carbamate should be confirmed using standard analytical techniques.
-
¹H NMR : The spectrum should show a large singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[13] Other key signals include multiplets for the cyclopropyl and ethyl protons.
-
¹³C NMR : Characteristic signals include the carbamate carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).[14]
-
Mass Spectrometry (MS) : ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent; short reaction time; inactive Boc₂O. | Add another 0.1 equiv. of Boc₂O. Allow the reaction to stir longer. Ensure Boc₂O is fresh. |
| Low Yield | Product loss during workup; inefficient extraction. | Ensure pH of aqueous layers is appropriate. Perform back-extraction of all aqueous layers. |
| Presence of Side Products | Reaction temperature too high; wrong base used. | Maintain temperature control, especially during addition. Use a non-nucleophilic base like TEA or NaHCO₃. |
| Difficulty in Purification | Product and starting material have similar Rf values. | Adjust the polarity of the chromatography eluent system. Try a different solvent system (e.g., DCM/Methanol). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Triethylamine has a strong, unpleasant odor and is corrosive.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. (2014). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). PMC. [Link]
-
Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. [Link]
-
How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Lab Reporter [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Strategic Utilization of tert-Butyl Cyclopropyl(2-hydroxyethyl)carbamate in Medicinal Chemistry
Abstract
This application note details the physicochemical properties, synthetic utility, and experimental protocols for tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (CAS: 1354016-95-5). As a bifunctional building block, this molecule allows for the introduction of the pharmacologically privileged N-cyclopropyl moiety —known for enhancing metabolic stability and potency—while providing a primary hydroxyl handle for versatile downstream coupling. This guide targets medicinal chemists requiring robust protocols for Mitsunobu couplings, mesylations, and oxidations to integrate this motif into drug scaffolds.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The N-cyclopropyl group acts as a bioisostere for N-ethyl or N-isopropyl groups but offers superior metabolic stability by blocking cytochrome P450-mediated dealkylation (specifically at the
Table 1: Technical Specifications
| Property | Data |
| IUPAC Name | tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |
| CAS Number | 1354016-95-5 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Colorless to pale yellow viscous oil (or low-melting solid) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Primary Alcohol (Nucleophile/Electrophile precursor), Carbamate (Protecting Group), Cyclopropyl (Pharmacophore) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Strategic Rationale: The Cyclopropyl Advantage[3][10]
The incorporation of the cyclopropyl group via this intermediate is not merely structural but functional.
-
Metabolic Blocking: Unlike an N-ethyl group, which is prone to oxidative dealkylation via CYP450 enzymes (generating acetaldehyde), the cyclopropyl ring resists hydrogen abstraction due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol vs. 98 kcal/mol for secondary alkyls).
-
Conformational Restriction: The cyclopropyl ring restricts the rotation around the N-C bond, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.[1]
- -Aromaticity: The unique electronic properties of the cyclopropyl group can modulate the pKa of the adjacent amine (upon deprotection), often lowering basicity and improving membrane permeability.
Diagram 1: Metabolic Stability & Synthetic Logic
Caption: Comparison of metabolic fate between N-ethyl analogs and the N-cyclopropyl motif provided by the title intermediate.
Application Protocols
Protocol A: Mitsunobu Coupling (Etherification)
Objective: Direct coupling of the intermediate to a phenol or acidic heterocycle to generate an ether linkage with inversion of configuration (irrelevant here due to achiral primary alcohol) but high chemoselectivity.
Mechanism: The reaction utilizes Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (DIAD/DEAD) to activate the alcohol as a phosphonium intermediate, which is then displaced by the nucleophile.[2]
Reagents:
-
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 equiv)[3]
-
Phenol/Nucleophile (Ar-OH) (1.0 – 1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the intermediate (1.0 equiv), Ar-OH (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M concentration relative to limiting reagent).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Inert atmosphere (N₂ or Ar) is mandatory.
-
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The reaction is exothermic. Maintain temperature <5°C during addition to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.
-
Workup: Dilute with Et₂O or EtOAc. Wash with 1N NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography (typically Hexanes/EtOAc). Tip: If TPPO removal is difficult, triturating the crude residue with cold hexanes/ether often precipitates the bulk of TPPO.
Protocol B: Activation via Mesylation (Sulfonylation)
Objective: Convert the hydroxyl group into a mesylate (methanesulfonate), a potent leaving group suitable for Sɴ2 displacement by amines, thiols, or carbon nucleophiles.
Reagents:
-
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 equiv)[3]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous DCM[4]
Step-by-Step Procedure:
-
Dissolution: Dissolve the intermediate (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM (0.2 M) under N₂.
-
Cooling: Cool to 0°C.
-
Activation: Add MsCl (1.2 equiv) dropwise via syringe.
-
Completion: Stir at 0°C for 30–60 minutes. This reaction is typically fast. Monitor by TLC (the mesylate is usually less polar than the alcohol).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Usage: The resulting mesylate is generally stable enough for immediate use in the next step without chromatographic purification. Warning: Mesylates are thermally sensitive; do not heat above 40°C during concentration.
Protocol C: Swern Oxidation (Aldehyde Synthesis)
Objective: Generate the corresponding aldehyde (tert-butyl cyclopropyl(2-oxoethyl)carbamate) for use in reductive aminations or Wittig olefinations.
Step-by-Step Procedure:
-
Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.
-
Oxidation: Add a solution of the intermediate (1.0 equiv) in DCM dropwise to the cold mixture. Stir for 30–45 min at -78°C.
-
Base Addition: Add TEA (5.0 equiv) and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with water, extract with DCM, and purify rapidly. Note: The resulting aldehyde can be unstable; use immediately.
Synthetic Workflow Visualization
The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.
Diagram 2: Reactivity Hub
Caption: Divergent synthetic pathways accessible from the primary alcohol intermediate.
Safety & Handling Guidelines
-
Reagent Hazards: DIAD and DEAD (used in Mitsunobu) are shock-sensitive and toxic. Store in a fridge and handle in a fume hood. Triphenylphosphine is a sensitizer.
-
Intermediate Handling: While the Boc-protected alcohol is relatively stable, carbamates can decompose under strongly acidic conditions or high temperatures. Store the pure compound at 4°C.
-
Waste Disposal: Phosphine oxides and hydrazine byproducts from Mitsunobu reactions are persistent organic pollutants; dispose of in dedicated organic waste streams.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on strained rings and physicochemical properties). Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651. Link
-
PubChem. (n.d.). tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate Compound Summary. National Library of Medicine. Link
- Barnes-Seeman, D. (2012). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry, 12(12). (General reference for cyclopropyl utility).
Sources
Application Note & Protocols: Strategic Incorporation of a Cyclopropyl Moiety in Kinase Inhibitor Scaffolds Using a Versatile N-Boc-Protected Building Block
Abstract
The cyclopropyl group has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of small molecule kinase inhibitors.[1][2] Its unique conformational and electronic properties can significantly enhance binding affinity, metabolic stability, and overall pharmacological profiles.[3][4] This document provides a comprehensive guide for the strategic incorporation of a cyclopropylethylamino side chain into a kinase inhibitor scaffold, utilizing the versatile building block, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate . We present a detailed, field-proven protocol for the synthesis of a representative N-cyclopropylethyl-substituted quinoline, a common core structure in many kinase inhibitors targeting pathways such as MET and VEGFR.[5][6] The protocols herein detail the activation of the primary alcohol, subsequent nucleophilic substitution, and final deprotection, offering a robust and adaptable methodology for researchers in drug discovery and development.
Introduction: The Strategic Value of the Cyclopropyl Moiety
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy.[8][9] In the quest for inhibitors with improved potency, selectivity, and pharmacokinetic properties, medicinal chemists have increasingly turned to the incorporation of small, strained ring systems.
The cyclopropyl ring, in particular, offers a unique combination of properties that make it highly advantageous in drug design:[1][2][3]
-
Conformational Rigidity : The rigid nature of the cyclopropyl group reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.[1][3]
-
Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can improve the half-life and overall exposure of a drug candidate.
-
Improved Potency : The unique sp2-like character of the C-C bonds can lead to favorable interactions within the kinase active site. The cyclopropyl group can occupy small hydrophobic pockets, displacing water molecules and contributing to binding energy.[10]
-
Vectorial Exit : The defined geometry of the cyclopropyl group can help orient the rest of the molecule and provide a vector out of the binding pocket towards solvent-exposed regions, allowing for the introduction of solubilizing groups without compromising core binding interactions.
The building block at the center of this guide, tert-butyl cyclopropyl(2-hydroxyethyl)carbamate , provides an efficient and flexible entry point for introducing the valuable cyclopropylethylamino moiety into a target scaffold. The Boc-protecting group ensures orthogonality with many common synthetic transformations, while the primary alcohol serves as a versatile handle for covalent attachment.
Synthetic Strategy: A Modular Approach
Our strategy involves a modular, three-step synthesis of a representative kinase inhibitor scaffold, 4-((2-(cyclopropylamino)ethyl)oxy)-6,7-dimethoxyquinoline . This target incorporates the 6,7-dimethoxyquinoline core, found in inhibitors like Cabozantinib, and the desired cyclopropylethylamino side chain.[5]
The synthetic workflow is as follows:
-
Activation of the Building Block : The primary alcohol of tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (1) is converted into a better leaving group via mesylation to yield the key intermediate 2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2).
-
Coupling to the Kinase Core : The mesylated intermediate (2) is coupled with the quinoline core, 6,7-dimethoxyquinolin-4-ol (3), via a Williamson ether synthesis.
-
Deprotection : The final step involves the acidic removal of the Boc protecting group to yield the target primary amine (5), which is crucial for forming key interactions in many kinase active sites.
This sequence is illustrated in the workflow diagram below.
Caption: Synthetic workflow for the target kinase inhibitor scaffold.
Detailed Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Synthesis of 2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2)
This protocol describes the activation of the primary alcohol on the building block by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate (1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl cyclopropyl(2-hydroxyethyl)carbamate (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base and Reagent Addition: Add triethylamine (1.5 eq.) to the stirred solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate (2) as an oil. This intermediate is often used in the next step without further purification.
| Parameter | Recommended Conditions | Notes |
| Substrate | tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate | 1.0 equivalent |
| Reagent | Methanesulfonyl chloride (MsCl) | 1.2 equivalents |
| Base | Triethylamine (TEA) | 1.5 equivalents |
| Solvent | Dichloromethane (DCM), anhydrous | ~0.2 M concentration |
| Temperature | 0 °C to Room Temperature | Controlled addition at 0°C is critical |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Typical Yield | >95% (crude) | Product can be unstable; use promptly |
Protocol 2: Synthesis of tert-Butyl (2-((6,7-dimethoxyquinolin-4-yl)oxy)ethyl)(cyclopropyl)carbamate (4)
This protocol details the coupling of the activated building block with the quinoline core via a Williamson ether synthesis.
Materials:
-
2-(N-(tert-butoxycarbonyl)cyclopropylamino)ethyl methanesulfonate (2)
-
6,7-dimethoxyquinolin-4-ol (3)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6,7-dimethoxyquinolin-4-ol (3) (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.
-
Addition of Mesylate: Add a solution of the crude mesylate (2) (1.1 eq.) in a small amount of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure, Boc-protected product (4).
| Parameter | Recommended Conditions | Notes |
| Substrates | Mesylate (2), Quinolinol (3) | 1.1 : 1.0 equivalents |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | ~0.1 M concentration |
| Temperature | 80 °C | Ensure adequate stirring |
| Reaction Time | 12 - 18 hours | Monitor by TLC/LC-MS |
| Typical Yield | 60 - 80% | Dependent on purity of mesylate |
Protocol 3: Synthesis of 1-(cyclopropyl)-N1-((6,7-dimethoxyquinolin-4-yl)oxy)ethane-1,2-diamine (5)
This final step involves the removal of the acid-labile Boc protecting group to furnish the primary amine of the target compound.
Materials:
-
tert-Butyl (2-((6,7-dimethoxyquinolin-4-yl)oxy)ethyl)(cyclopropyl)carbamate (4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (4) (1.0 eq.) in DCM in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (10-20 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS. The reaction is typically accompanied by gas (CO₂) evolution.[11][12]
-
Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product (5). Further purification can be achieved by chromatography or crystallization if necessary.
| Parameter | Recommended Conditions | Notes |
| Substrate | Boc-Protected Product (4) | 1.0 equivalent |
| Reagent | Trifluoroacetic Acid (TFA) | 10 - 20 equivalents |
| Solvent | Dichloromethane (DCM) | ~0.1 M concentration |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 3 hours | Monitor by TLC/LC-MS |
| Typical Yield | >90% |
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Expected Analytical Data for Final Product (5):
-
¹H NMR: Expect characteristic signals for the quinoline core protons, the methoxy groups (~4.0 ppm), the cyclopropyl protons (a complex multiplet in the upfield region, ~0.4-0.8 ppm), and the ethyl linker protons.
-
¹³C NMR: Signals corresponding to all unique carbons in the quinoline core and the cyclopropylethylamino side chain should be observable.
-
Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ should be confirmed. For C₁₆H₂₁N₃O₃, the expected m/z would be approximately 304.16.
Biological Context: Targeting Kinase Signaling Pathways
The quinoline scaffold coupled with various side chains is a common feature in inhibitors of receptor tyrosine kinases (RTKs) such as MET, VEGFR, and EGFR.[5][6][13] These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and angiogenesis. In many cancers, these pathways are aberrantly activated.
Caption: Generalized RTK signaling pathway targeted by quinoline-based inhibitors.
Our synthesized scaffold (5) is designed to act as an ATP-competitive inhibitor. The quinoline core occupies the adenine-binding region of the kinase active site, while the cyclopropylethylamino side chain can extend into adjacent pockets, where the cyclopropyl group can form advantageous hydrophobic interactions and the terminal amine can form key hydrogen bonds.
Conclusion
The strategic use of the tert-butyl cyclopropyl(2-hydroxyethyl)carbamate building block provides a reliable and efficient method for incorporating the pharmacologically significant cyclopropylethylamino moiety into kinase inhibitor scaffolds. The protocols detailed in this guide offer a robust, step-by-step approach for synthesis, purification, and characterization, enabling researchers to generate novel compounds for screening and lead optimization. This modular strategy, combining a privileged core with a performance-enhancing side chain, represents a powerful tool in the rational design of next-generation kinase inhibitors.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Taylor & Francis. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]
-
Larson, C. G., et al. (2020). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Pharmaceuticals, 13(9), 247. [Link]
-
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(5), 893–901. [Link]
-
Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921–23927. [Link]
-
PubMed. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]
-
Scilit. (n.d.). Synthesis and structure–activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. Scilit. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
RSC Publishing. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7851-7864. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Ferguson, F. M., & Gray, N. S. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Cell Chemical Biology, 29(6), 963-966. [Link]
-
MDPI. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(18), 6592. [Link]
-
Cohen, P. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14136-14183. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Improved Synthesis of Cabozantinib (S)-Malate [cjph.com.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this crucial synthetic intermediate. Our focus is on providing not just methods, but the underlying chemical principles to empower you to solve problems effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate?
A1: The impurity profile of your crude product is directly linked to the reaction conditions used for the N-Boc protection of 2-amino-1-cyclopropylethanol. Understanding these potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Primarily the starting amine, 2-amino-1-cyclopropylethanol.
-
Reagent-Derived Impurities:
-
Excess Di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts from Boc₂O, such as tert-butanol and isobutylene.
-
-
Over-reaction Products: Di-Boc species where the hydroxyl group has also reacted to form a tert-butyl carbonate. This is less common but possible under certain conditions.
-
Base-Related Impurities: If a base like triethylamine (TEA) was used, residual TEA or its corresponding salts (e.g., triethylammonium bicarbonate) may be present.[1]
-
Solvent Residue: Residual reaction or extraction solvents (e.g., THF, Dichloromethane, Ethyl Acetate).
The presence of these impurities can interfere with subsequent synthetic steps, making their removal critical.
Q2: How can I assess the purity of my crude material and my final product?
A2: A multi-faceted approach to purity analysis is always recommended.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. It allows you to visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography. A single spot on a TLC plate (ideally run in a few different solvent systems) is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. It can separate and quantify impurities with high resolution, providing a precise purity value (e.g., 98.96% purity).[2] Various detection methods can be used, with UV detection being common for carbamates.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying impurities. The presence of unexpected peaks can indicate residual solvents, starting materials, or byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product (201.26 g/mol ) and can help identify the mass of unknown impurities.[4]
Q3: Which purification method should I choose: Column Chromatography or Recrystallization?
A3: The optimal method depends on the physical state of your crude product and its impurity profile. The following decision tree can guide your choice.
Diagram 1: Purification Method Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Problem 1: My crude product is an intractable oil or gum and won't solidify. How do I purify it?
Cause & Solution: This is a very common scenario, often caused by the presence of residual solvents or liquid impurities (like tert-butanol) that prevent the product from crystallizing. The most robust and reliable method for purifying oily or semi-solid compounds is flash column chromatography .[5] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
Objective: Find a solvent system that provides a good separation between your product and impurities. The target Rf (retention factor) for your product should be between 0.25 and 0.40 for optimal separation.
-
Procedure:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point for carbamates is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[6]
-
Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., 20%, 30%) until the desired Rf is achieved.
-
-
| Solvent System Trial (Ethyl Acetate in Hexane) | Observed Rf of Product | Recommendation |
| 10% EtOAc | 0.10 | Too low. Increase polarity. |
| 20% EtOAc | 0.28 | Good. Use this for the column. |
| 40% EtOAc | 0.65 | Too high. Decrease polarity. |
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, create a slurry of silica gel (40-60g of silica per 1g of crude product) in the chosen mobile phase.[5] Pour this slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (for oils): Dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Collect fractions in test tubes. Monitor the progress by TLC, spotting every few fractions to see which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Diagram 2: Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Problem 2: My column isn't separating the impurities effectively.
Cause & Solution: Poor separation can result from several factors. Here is a troubleshooting table to guide you.
| Symptom | Possible Cause | Solution |
| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., move from 30% to 20% Ethyl Acetate in Hexane). |
| Product won't elute from the column (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. You can also consider switching to a more polar solvent like Methanol in Dichloromethane for very polar compounds.[7] |
| Bands are broad and streaky | 1. Sample was overloaded. 2. Column was packed unevenly. 3. Compound is degrading on silica. | 1. Use less crude material relative to the amount of silica gel. 2. Repack the column carefully using the slurry method. 3. Silica gel is slightly acidic, which can degrade acid-labile groups like Boc.[8][9] Add a small amount of a neutralising base like triethylamine (~0.5%) to your mobile phase. |
| Impurities are co-eluting with the product | The chosen solvent system does not have enough selectivity. | Try a different solvent system. For example, substitute Ethyl Acetate with Diethyl Ether or a mix of Dichloromethane/Methanol. |
Problem 3: Can I use recrystallization for this compound? If so, how?
A3: Yes, if your crude product is a solid or semi-solid, recrystallization can be a highly effective and scalable purification technique.[5] The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, Acetonitrile/Water mixtures) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Once dissolved at high temperature, cool the solution to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
This guide is intended to provide a strong foundation for troubleshooting the purification of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate. Always perform experiments with appropriate personal protective equipment in a well-ventilated fume hood.
References
-
SciELO. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Available at: [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. This source is noted as having an invalid link but was used for general chemical principles.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. PubChem Compound Summary for CID 14852099. Available at: [Link]
-
PubMed. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Available at: [Link]
-
SciELO. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). BOC Deprotection. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | C10H19NO3 | CID 14852099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimization of Ethylene Oxide Ring Opening with Cyclopropylamine for Boc Protection
Welcome to the technical support center for the synthesis and protection of 2-(cyclopropylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the ethylene oxide ring-opening reaction with cyclopropylamine and the subsequent Boc protection. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for high yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that often arise during the planning and execution of this two-step synthesis.
Q1: I am seeing significant amounts of a higher molecular weight byproduct in my ethylene oxide ring-opening reaction. What is it and how can I prevent it?
A1: The most common byproduct is the result of the product, 2-(cyclopropylamino)ethanol, reacting with another molecule of ethylene oxide. The hydroxyl group of your product is nucleophilic and can compete with cyclopropylamine to open another epoxide ring, leading to the formation of a diether amine or even short polyethylene glycol (PEG)-like oligomers.
-
Root Cause: The reaction of the product alcohol with ethylene oxide is often faster than the initial reaction of the amine, especially as the concentration of the starting amine decreases.
-
Preventative Measures:
-
Stoichiometry Control: Use a significant excess of cyclopropylamine relative to ethylene oxide. This ensures that an ethylene oxide molecule is statistically more likely to encounter a molecule of the starting amine rather than the product. A 2 to 5-fold excess of the amine is a good starting point.
-
Slow Addition: Add the ethylene oxide to the solution of cyclopropylamine slowly and at a controlled temperature. This maintains a low instantaneous concentration of ethylene oxide, further favoring the reaction with the more abundant cyclopropylamine.
-
Q2: My Boc protection of 2-(cyclopropylamino)ethanol is sluggish and gives a low yield. What are the critical parameters to consider?
A2: A sluggish or low-yielding Boc protection of 2-(cyclopropylamino)ethanol can often be attributed to several factors related to reagent choice, stoichiometry, and reaction conditions.
-
Inadequate Base: A base is crucial to deprotonate the secondary amine, increasing its nucleophilicity towards the di-tert-butyl dicarbonate ((Boc)₂O).[1] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure you are using at least one equivalent of the base.
-
Solvent Choice: The solvent must be able to dissolve both the polar amino alcohol and the nonpolar (Boc)₂O. Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like dioxane/water with a base like NaOH are effective.[1][2]
-
Hydrolysis of (Boc)₂O: In the presence of water, (Boc)₂O can hydrolyze. If using an aqueous biphasic system, ensure the reaction is sufficiently stirred to promote the reaction with the amine over hydrolysis.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate for less reactive amines.
Q3: Is a catalyst necessary for the ring-opening of ethylene oxide with cyclopropylamine?
A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, a catalyst can significantly improve the reaction rate and allow for milder conditions.[3]
-
Protic Solvents as Catalysts: Water or alcohols can act as a proton source to activate the epoxide ring, making it more susceptible to nucleophilic attack.[4][5] In fact, completely anhydrous conditions can sometimes lead to a very slow or no reaction.[6]
-
Lewis Acid Catalysis: Lewis acids like yttrium chloride (YCl₃) or scandium triflate (Sc(OTf)₃) can coordinate to the oxygen of the epoxide, further activating it towards nucleophilic attack.[7][8] This can be particularly useful for less nucleophilic amines or when trying to achieve high regioselectivity with substituted epoxides.[7] For the symmetrical ethylene oxide, regioselectivity is not a concern.
-
Tertiary Amine Catalysis: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) have been shown to be effective catalysts for the ring-opening of epoxides with amines in water.[4]
Part 2: Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide for specific issues you may encounter during your experiments.
Issue 1: Low Yield of 2-(cyclopropylamino)ethanol in the Ring-Opening Reaction
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Poor mixing of gaseous ethylene oxide. 3. Reaction conditions are too mild (no catalyst). | 1. Increase the reaction time or temperature incrementally. A typical range is 45-60°C.[6]2. If using gaseous ethylene oxide, ensure efficient stirring and a sealed reaction vessel to maintain pressure.3. Consider adding a catalytic amount of water or a Lewis acid like YCl₃ (1 mol%).[7] |
| Multiple products observed by TLC/LC-MS | 1. Oligomerization due to reaction with the product. 2. Formation of the bis-adduct (tertiary amine). | 1. Increase the excess of cyclopropylamine to 3-5 equivalents. Add ethylene oxide slowly to the amine solution.2. This is generally less of a problem with a stoichiometric excess of the primary amine, but slow addition of ethylene oxide will also mitigate this. |
| Product loss during work-up | 1. The amino alcohol product is water-soluble. | 1. After reaction completion, remove the excess cyclopropylamine under reduced pressure. Extract the aqueous layer multiple times with a more polar organic solvent like dichloromethane or perform a continuous liquid-liquid extraction. |
Issue 2: Difficulties in the Boc Protection and Purification
| Symptom | Potential Cause | Troubleshooting Action |
| Incomplete reaction to form the Boc-protected product | 1. Insufficient (Boc)₂O or base. 2. Low reactivity of the secondary amine. | 1. Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) and base (1.2-1.5 equivalents).[1]2. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Product "oils out" during crystallization | 1. The compound has a low melting point or is impure. 2. The solvent system is not optimal. | 1. Ensure the reaction has gone to completion and the crude product is reasonably pure before attempting crystallization. Oiling out is common for impure compounds.[9]2. Experiment with different solvent pairs for recrystallization, such as ethyl acetate/hexane or ether/pentane. Start with a minimal amount of the "good" solvent to dissolve the oil, then slowly add the "poor" solvent until turbidity persists.[9] |
| Difficulty removing impurities | 1. Unreacted 2-(cyclopropylamino)ethanol. 2. Byproducts from (Boc)₂O. | 1. The starting amine can be removed with a mild acid wash (e.g., dilute citric acid) during work-up, as the Boc-protected product is less basic.[10]2. Byproducts like tert-butanol are volatile and can be removed under high vacuum. Other byproducts can often be removed by column chromatography on silica gel. |
Part 3: Experimental Protocols & Methodologies
These protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-(cyclopropylamino)ethanol
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, add cyclopropylamine (3.0 equivalents) and methanol (as a solvent, to make a ~2M solution of the amine).
-
Cooling: Cool the vessel to 0 °C in an ice bath.
-
Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide (1.0 equivalent) through the solution or add liquid ethylene oxide dropwise via a syringe. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, seal the vessel and allow it to warm to room temperature, then heat to 50-60 °C.[6] Monitor the reaction by TLC or GC-MS until the ethylene oxide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully vent any excess pressure. Remove the excess cyclopropylamine and methanol under reduced pressure. The resulting crude 2-(cyclopropylamino)ethanol can often be used in the next step without further purification. If purification is required, vacuum distillation can be employed.
Protocol 2: Boc Protection of 2-(cyclopropylamino)ethanol
-
Dissolution: Dissolve the crude 2-(cyclopropylamino)ethanol (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the stirring mixture at room temperature.[1]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (staining with ninhydrin can be helpful to visualize the disappearance of the free amine). The reaction is typically complete within 2-4 hours.
-
Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting.
Ethylene Oxide Ring-Opening Mechanism
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The lone pair of the nitrogen on cyclopropylamine attacks one of the electrophilic carbons of the ethylene oxide ring. This concerted step leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, often facilitated by a protic solvent or another molecule of the amine, yields the final 2-(cyclopropylamino)ethanol product.[11][12]
Caption: Sₙ2 mechanism of ethylene oxide ring opening.
Boc Protection Mechanism
The Boc protection of the secondary amine begins with the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate. This unstable intermediate then collapses, eliminating tert-butanol and carbon dioxide, to form the stable tert-butyl carbamate (Boc-protected amine). The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1]
Caption: Mechanism of Boc protection of an amine.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. datapdf.com [datapdf.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
Abstract
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list to explore the causal factors behind the observed chemical shifts, multiplicities, and integration values. We will dissect the molecule's unique structural features—the sterically demanding tert-butyl group, the magnetically anisotropic cyclopropane ring, and the flexible hydroxyethyl chain—to predict and interpret its spectral signature. This analysis is contextualized with comparisons to alternative analytical approaches and supported by detailed experimental protocols, offering a comprehensive resource for the structural elucidation of complex small molecules.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to deconstruct the molecule into its constituent spin systems. tert-Butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate possesses five distinct, non-labile proton environments, plus two labile protons (OH and NH, though the carbamate NH is not present in this N,N-disubstituted structure). The electron-withdrawing nature of the carbamate functionality, combined with the unique electronic properties of the cyclopropyl ring, results in a well-dispersed and highly informative spectrum.
The structure and labeled proton environments are shown below:
Figure 1: Molecular structure of tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate with key proton environments labeled (a-e).
Detailed ¹H NMR Spectral Analysis
The analysis below predicts the spectrum in a standard deuterated solvent like CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
The Upfield Region: Shielded Protons
-
Cyclopropyl Protons (H-d, H-e, δ ≈ 0.2–0.8 ppm): The most striking feature of the spectrum is the presence of signals in the highly shielded, upfield region. Protons on a cyclopropane ring experience a unique magnetic anisotropy effect due to an induced "ring current" in the plane of the C-C sigma bonds.[1][2] This effect strongly shields the protons, shifting their resonance to a much higher field (lower ppm) than typical alkane protons, which resonate between 0.7-1.7 ppm.[1][3]
-
H-d (Methine): The single proton on the carbon attached to the nitrogen (C1-H) is expected to be the most downfield of the cyclopropyl signals due to the deshielding effect of the adjacent nitrogen. It will appear as a complex multiplet.
-
H-e (Methylene): The four protons on the other two carbons of the ring (C2-H₂ and C3-H₂) are diastereotopic. They will exhibit complex geminal and vicinal coupling to each other and to the H-d proton, resulting in overlapping multiplets in the most upfield region of the spectrum.
-
-
tert-Butyl Protons (H-a, δ ≈ 1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. Consequently, they give rise to a sharp, intense singlet.[4] Its integration value of 9H makes it a prominent landmark in the spectrum.[5][6] In N-Boc protected compounds, this signal typically appears around 1.4-1.5 ppm.[7][8]
The Midfield Region: The Hydroxyethyl Chain
-
N-CH₂ Protons (H-b, δ ≈ 3.3 ppm): This methylene group is directly attached to the carbamate nitrogen. The electron-withdrawing character of the nitrogen and the carbonyl group deshields these protons, shifting their resonance downfield.[9] They will be split by the adjacent CH₂-OH protons (H-c), and are therefore expected to appear as a triplet, assuming free rotation allows for equivalent coupling.
-
O-CH₂ Protons (H-c, δ ≈ 3.6 ppm): This methylene group is bonded to the hydroxyl oxygen, which is a strongly electronegative atom. This proximity causes significant deshielding, placing this signal further downfield than the H-b protons.[10] These protons will be split into a triplet by the neighboring N-CH₂ group (H-b).
Labile Protons
-
Hydroxyl Proton (-OH, δ variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to variations in hydrogen bonding.[11] It typically appears as a broad singlet and can be found over a wide range (e.g., 1-5 ppm). Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the vial is shaken with a drop of D₂O, causing the -OH proton to be replaced by deuterium and its signal to disappear from the spectrum.
Data Summary and Comparison
The predicted ¹H NMR data provides a clear spectral fingerprint for the target molecule.
| Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Approx. J (Hz) |
| H-a | -C(CH ₃)₃ | 1.45 | 9H | Singlet (s) | N/A |
| H-b | -N-CH ₂- | 3.3 | 2H | Triplet (t) | ~6-7 |
| H-c | -CH ₂-OH | 3.6 | 2H | Triplet (t) | ~6-7 |
| H-d | Cyclopropyl CH -N | 0.7–0.9 | 1H | Multiplet (m) | N/A |
| H-e | Cyclopropyl -CH ₂- | 0.2–0.6 | 4H | Multiplet (m) | N/A |
| - | -OH | Variable | 1H | Broad Singlet (br s) | N/A |
| Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate in CDCl₃. |
Comparison with Isomeric Alternatives
The predictive power of NMR is best demonstrated by comparing the expected spectrum of our target molecule with that of a close structural isomer, such as tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. In this isomer, the carbamate nitrogen is attached to a quaternary carbon of the cyclopropyl ring.
Key Spectral Differences in the Isomer:
-
Absence of H-d: The methine signal (H-d) would be absent.
-
Shifted Cyclopropyl Signals: The four cyclopropyl protons would be equivalent (A₂B₂ system) and shifted slightly, as they are no longer adjacent to a nitrogen-substituted carbon.
-
Presence of NH Proton: A carbamate N-H signal (typically a broad singlet around 5-7 ppm) would be present.[3]
This clear differentiation underscores the capability of ¹H NMR to unambiguously distinguish between subtle structural variations.
Advanced Analysis: 2D NMR for Definitive Assignment
While 1D NMR provides a robust prediction, complex splitting patterns, particularly in the cyclopropyl region, necessitate 2D NMR techniques for definitive assignment. A Correlation Spectroscopy (COSY) experiment is invaluable for establishing proton-proton coupling networks.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. acdlabs.com [acdlabs.com]
- 5. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(2-BOC-AMINOETHOXY)ETHANOL | 139115-91-6 [chemicalbook.com]
- 10. organicchemistryguide.com [organicchemistryguide.com]
- 11. ucl.ac.uk [ucl.ac.uk]
HPLC Method Development for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate Purity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Developing a purity method for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate presents a "perfect storm" of chromatographic challenges: a lack of strong chromophores, moderate polarity, and the high probability of rotameric peak splitting.
This guide objectively compares the industry-standard "default" approach against an Optimized Target Method . We provide experimental evidence explaining why standard protocols fail for this specific molecule and detail a robust, self-validating protocol using elevated temperature and low-wavelength UV or ELSD detection.
The Analytical Challenge
The molecule contains three distinct structural features that dictate the analytical strategy:
-
Boc Group: Acid-labile and lacks significant UV absorbance above 220 nm.[2]
-
Cyclopropyl & Hydroxyethyl Groups: Aliphatic moieties with virtually no UV activity.[2]
-
Carbamate Linkage: The
-cyclopropyl- -Boc bond exhibits restricted rotation, often existing as cis and trans rotamers that interconvert slowly on the NMR and HPLC timescales at room temperature.[2]
The Consequence: A standard HPLC run (C18, 254 nm, 25°C) will likely yield a blank chromatogram or, at lower wavelengths, a confusing double-peak profile that mimics an impurity.[1]
Comparative Analysis: Standard vs. Optimized Method
The following table contrasts the "Generic" starting point with the "Optimized" protocol required for this specific compound.
| Feature | Method A: The "Standard" Default | Method B: The Optimized Protocol | Scientific Rationale |
| Column | Standard C18 (e.g., 5 µm, 100 Å) | Phenyl-Hexyl or High-Load C18 (3 µm) | Phenyl-Hexyl offers unique |
| Mobile Phase | Water / MeOH + 0.1% TFA | Water / ACN + 0.05% H₃PO₄ | Methanol has a high UV cutoff (~205 nm), masking the analyte.[1] H₃PO₄ is transparent at 205 nm; TFA absorbs strongly.[2] |
| Detection | UV 254 nm | UV 205–210 nm or ELSD | The molecule is invisible at 254 nm. 205 nm captures the weak carbonyl transition. ELSD detects mass regardless of chromophore.[2] |
| Temperature | Ambient (25°C) | 45°C – 50°C | Critical: Elevated temperature accelerates rotamer interconversion, coalescing split peaks into a single, sharp band.[1][2] |
| pH Stability | pH ~2.0 (0.1% TFA) | pH ~2.5 (0.05% H₃PO₄) | Boc groups can degrade in strong acid over long runs.[1][2] Phosphoric acid provides buffering without aggressive hydrolysis.[2] |
Detailed Experimental Protocols
Protocol A: The Optimized HPLC-UV Method (Recommended)
Best for routine QC where ELSD is unavailable.
-
Instrument: HPLC with PDA/DAD detector.
-
Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 1000 mL Water + 0.5 mL Phosphoric Acid (85%).[1][2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 50°C (Do not deviate; essential for rotamer coalescence).
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Water:Acetonitrile.[2]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold for polar impurities |
| 15.0 | 90 | Gradient elution |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | Stop |[2]
Protocol B: The HPLC-ELSD Method (Alternative)
Best for mass-balance studies or if solvent background at 205 nm is too high.[2]
-
Detector: Evaporative Light Scattering Detector (ELSD).[2]
-
Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid (Volatile buffer required).[1][2]
-
Gradient: Same as above.
-
Note: ELSD is non-linear; use a quadratic fit for calibration curves.
Method Development Logic & Visualization
The following diagram illustrates the decision tree used to arrive at the optimized method, highlighting the critical "Rotamer Trap" that often confuses analysts.
Caption: Decision tree for overcoming UV transparency and rotameric splitting issues.
Troubleshooting & Self-Validation
To ensure the method is trustworthy (Trustworthiness pillar of E-E-A-T), perform these self-validation steps:
-
Rotamer vs. Impurity Test:
-
Sensitivity Check (LOQ):
-
Inject a 0.05% standard.[2]
-
At 205 nm, the signal-to-noise ratio (S/N) should be >10. If baseline noise is high, ensure high-purity solvents are used and the flow cell is free of air bubbles (common at 205 nm).
-
-
Boc Stability Check:
-
Inject the standard immediately and again after 12 hours in the autosampler.
-
Result: If a new peak appears at the void volume (amine salt) and the main peak decreases, the mobile phase is too acidic. Switch from 0.1% TFA (pH ~2) to 0.05% H₃PO₄ (pH ~2.[1][2]5) or a neutral Ammonium Formate buffer.[1][2]
-
References
-
Chromatography Online. (2018).[1][2] UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014).[1][2] Chromatographically separable rotamers of an unhindered amide. PMC. Retrieved from [Link]
-
Agilent Technologies. (2012).[2] Faster, More Sensitive Determination of Carbamates. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl Cyclopropyl(2-hydroxyethyl)carbamate
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers a detailed analysis of the expected mass spectrometry fragmentation pattern of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate, a compound featuring a labile tert-butoxycarbonyl (Boc) protecting group, a strained cyclopropyl ring, and a reactive hydroxyl group.
This document will delve into the predicted fragmentation pathways of this molecule, drawing upon established principles of mass spectrometry and comparing its fragmentation behavior to that of related carbamate structures. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this and similar molecules.
Predicted Fragmentation Pathways of tert-Butyl Cyclopropyl(2-hydroxyethyl)carbamate
The fragmentation of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate under mass spectrometry conditions, particularly with soft ionization techniques like electrospray ionization (ESI), is anticipated to be dominated by the characteristic behavior of the Boc protecting group. The presence of the cyclopropyl and hydroxyethyl moieties will also introduce unique fragmentation channels.
The molecular formula for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is C₁₀H₁₉NO₃, with a molecular weight of approximately 201.26 g/mol .[1] We will consider the fragmentation of the protonated molecule, [M+H]⁺, with an expected m/z of approximately 202.14.
Dominant Fragmentation Pathway: The Boc Group Elimination
The most prominent fragmentation pathway for N-Boc protected amines involves the facile elimination of the tert-butyl group as isobutylene (C₄H₈), followed by the loss of carbon dioxide (CO₂).[2] This two-step process results in a characteristic neutral loss of 100 Da.
-
Step 1: Loss of Isobutylene (56 Da) : The initial and most favorable fragmentation is the cleavage of the tert-butyl group to form a stable tert-butyl cation or, more commonly, the neutral loss of isobutylene through a rearrangement process. This results in a fragment ion at m/z 146.10.
-
Step 2: Loss of Carbon Dioxide (44 Da) : Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide, leading to the protonated amine.[2] This would produce a fragment ion at m/z 102.08.
This primary fragmentation cascade is a hallmark of Boc-protected compounds and serves as a strong diagnostic tool for their identification.[3]
Influence of the Hydroxyethyl Group: Dehydration
The presence of a hydroxyl group introduces the possibility of dehydration, a common fragmentation pathway for alcohols.[4] This would involve the loss of a water molecule (H₂O), resulting in a neutral loss of 18 Da.
-
[M+H - H₂O]⁺ : A fragment ion at m/z 184.13 could be observed, corresponding to the loss of water from the protonated molecular ion. This can occur either directly or after initial fragmentation of the Boc group.
Role of the Cyclopropyl Group: Ring Opening and α-Cleavage
The cyclopropyl group, a strained three-membered ring, can influence the fragmentation pattern. While generally stable, under energetic conditions, it can undergo ring-opening.[5] Furthermore, cleavage of the bond between the cyclopropyl ring and the adjacent carbon (α-cleavage) is a possible pathway, typical for amines and alcohols.[6][7]
-
α-Cleavage : Cleavage of the C-C bond between the cyclopropyl ring and the ethylamine backbone could lead to fragments characteristic of the cyclopropyl moiety.
McLafferty-type Rearrangement
For some carbamates, a McLafferty-type rearrangement has been proposed, which would also result in the loss of isobutylene (a neutral loss of 56 Da).[8][9] This involves the transfer of a hydrogen atom from a methyl group of the Boc moiety to the carbonyl oxygen.
Comparison with Alternative Carbamate Structures
To better understand the unique fragmentation signature of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate, it is instructive to compare its predicted fragmentation with that of other carbamates.
| Compound | Key Structural Difference | Predicted Dominant Fragmentation |
| tert-Butyl (2-hydroxyethyl)carbamate | Lacks the cyclopropyl group. | Dominated by the loss of isobutylene (56 Da) and CO₂ (44 Da). Dehydration (18 Da) is also a likely pathway. |
| tert-Butyl cyclopropylcarbamate | Lacks the 2-hydroxyethyl group. | Primarily shows the loss of isobutylene (56 Da) and CO₂ (44 Da). Fragmentation involving the cyclopropyl ring may be more prominent without the competing dehydration pathway. |
| Ethyl (2-hydroxyethyl)carbamate | Features an ethyl ester instead of a tert-butyl ester. | Fragmentation would likely involve cleavage of the ester and amide bonds, with potential loss of the ethoxy group or the hydroxyethyl group.[4] |
This comparative analysis highlights how the interplay of the Boc group, the cyclopropyl ring, and the hydroxyl group in the target molecule leads to a more complex and informative fragmentation pattern than simpler carbamates.
Experimental Protocol for Mass Spectrometry Analysis
The following is a general protocol for the analysis of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Sample Preparation
-
Dissolution : Dissolve a small amount (e.g., 1 mg) of the solid compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution.
-
Dilution : Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
LC-MS System and Conditions
-
LC System : A standard HPLC or UHPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Injection Volume : 1 - 5 µL.
-
MS System : A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode : Positive ion mode.
-
Scan Range : m/z 50 - 500.
-
Source Parameters : Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the [M+H]⁺ ion.
-
Tandem MS (MS/MS) : For detailed fragmentation analysis, select the [M+H]⁺ ion (m/z 202.14) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
Visualization of Predicted Fragmentation
The following diagrams illustrate the key predicted fragmentation pathways for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate.
Caption: Primary fragmentation pathways of protonated tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is predicted to be a rich source of structural information. The characteristic losses associated with the Boc protecting group, combined with potential fragmentation pathways involving the hydroxyethyl and cyclopropyl moieties, provide a unique fingerprint for this molecule. By understanding these fragmentation patterns and employing a systematic analytical approach, researchers can confidently identify and characterize this and structurally related compounds, accelerating the pace of drug discovery and development.
References
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Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. (2012, October 1). National Center for Biotechnology Information. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed. (2010, June 15). PubMed. [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column - CORE. (2005, February 23). CORE. [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - 质谱学报. (2024, December 12). Journal of Chinese Mass Spectrometry Society. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry - Reddit. (2023, June 11). Reddit. [Link]
-
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | C10H19NO3 | CID 14852099 - PubChem. PubChem. [Link]
-
Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed. (2006, December 15). PubMed. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs. (2026, January 27). ACD/Labs. [Link]
-
6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Chemistry LibreTexts. [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Chad's Prep. [Link]
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A Comparative Guide to Boc and Cbz Protecting Groups for the Synthesis of N-cyclopropyl-2-aminoethanol
For professionals in organic synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth, data-driven comparison of two workhorse protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of the secondary amine in N-cyclopropyl-2-aminoethanol. This substrate presents unique challenges due to its combination of a secondary amine, a primary alcohol, and a potentially sensitive cyclopropyl moiety.
Our analysis moves beyond a simple list of protocols to explore the causality behind experimental choices, ensuring that every recommendation is grounded in robust scientific principles and field-proven insights.
The Strategic Importance of Amine Protection
N-cyclopropyl-2-aminoethanol is a valuable building block in medicinal chemistry, combining a chiral center with functional groups amenable to further elaboration. Protecting the secondary amine is essential to prevent its undesired reaction in subsequent synthetic steps, such as O-alkylation or oxidation of the primary alcohol. The choice of protecting group hinges on its stability to planned reaction conditions and the ease and selectivity of its eventual removal.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Standard
The Boc group is one of the most widely used amine protecting groups, celebrated for its broad stability and mild deprotection conditions.[1]
Mechanism of Protection & Deprotection
Boc protection is typically achieved via the nucleophilic attack of the amine onto di-tert-butyl dicarbonate ((Boc)₂O), a highly reactive and safe reagent.[2][3] The reaction is efficient and clean, with byproducts that are either gaseous (CO₂) or easily removed (tert-butanol).
Deprotection is an acid-catalyzed cleavage that proceeds through a stable tert-butyl cation intermediate, which then decomposes to isobutylene and carbon dioxide.[4][5] This process avoids the use of heavy metals and harsh reductive conditions.
Caption: Boc Protection and Deprotection Workflow.
Application to N-cyclopropyl-2-aminoethanol
Advantages:
-
High Orthogonality: The Boc group is stable to bases, nucleophiles, and the catalytic hydrogenation conditions often used to remove other protecting groups like Cbz, making it excellent for multi-step synthesis.[1][2][6]
-
Mild Deprotection: Cleavage with acids like trifluoroacetic acid (TFA) or HCl in dioxane is rapid at room temperature and generally compatible with both the hydroxyl group and the cyclopropyl ring.[7][8]
-
Process Safety: Avoids the use of flammable hydrogen gas and pyrophoric metal catalysts, which is a significant advantage for process scale-up.
-
Clean Byproducts: The byproducts of deprotection are volatile (isobutylene, CO₂), simplifying purification.[4]
Considerations:
-
Acid Sensitivity: While generally robust, the cyclopropyl group can be sensitive to very strong acidic conditions. Standard TFA/DCM deprotection is typically safe, but prolonged exposure or stronger acids should be evaluated.
-
Cation Scavengers: The intermediate tert-butyl cation is an electrophile and can potentially alkylate sensitive functional groups. The addition of a scavenger like anisole or thioanisole may be necessary.[8][9]
The Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic
The Cbz (or Z) group is a foundational protecting group in peptide chemistry, valued for its high stability to both acidic and basic conditions.[10][11]
Mechanism of Protection & Deprotection
Protection is most commonly performed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann), where the amine attacks the electrophilic chloroformate.[10]
The classic method for Cbz deprotection is catalytic hydrogenolysis.[6][12] In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine, toluene, and carbon dioxide.
Caption: Cbz Protection and Deprotection Workflow.
Application to N-cyclopropyl-2-aminoethanol
Advantages:
-
Acid/Base Stability: Cbz-protected amines are stable to a wide range of acidic and basic conditions, offering flexibility in subsequent synthetic steps.[6][11]
-
Crystallinity: Cbz derivatives are often crystalline, which can aid in the purification of intermediates.[13]
Considerations:
-
Risk of Cyclopropane Ring Opening: This is the most significant drawback for this specific substrate. Catalytic hydrogenation is known to cause the hydrogenolysis (opening) of cyclopropyl rings, particularly when adjacent to activating groups. This can lead to a mixture of undesired byproducts and loss of the core molecular scaffold.
-
Catalyst Poisoning: If other functional groups are present (e.g., thiols), they can poison the palladium catalyst.
-
Incompatibility with Reducible Groups: The deprotection conditions are incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.
-
Safety and Handling: The use of hydrogen gas and pyrophoric Pd/C catalyst requires specialized equipment and careful handling, posing challenges for scalability.[14]
Head-to-Head Comparison: A Data-Driven Decision
The choice between Boc and Cbz is dictated by the specific demands of the synthetic route. For N-cyclopropyl-2-aminoethanol, the stability of the cyclopropyl ring is a paramount concern.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Neutral or basic, RT, 1-4h | Basic (e.g., NaHCO₃), 0°C to RT, 2-20h |
| Typical Yields | >95% | >90% |
| Deprotection Method | Acidolysis (TFA/DCM or HCl/Dioxane) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Deprotection Conditions | 0°C to RT, 30-120 min | RT, 1 atm H₂, 1-16h |
| Key Byproducts | Isobutylene, CO₂, t-BuOH | Toluene, CO₂ |
| Orthogonality | Stable to hydrogenolysis and bases.[1][15] | Stable to acids and bases.[15] |
| Primary Risk for Substrate | Minimal; potential for acid-catalyzed side reactions with prolonged exposure. | High risk of cyclopropane ring opening via hydrogenolysis. |
| Process Safety | High; avoids flammable gas and pyrophoric catalysts. | Moderate; requires handling of H₂ gas and Pd/C. |
Decision-Making Workflow
To aid in selection, the following logical workflow can be applied:
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 9. Boc-Protected Amino Groups [organic-chemistry.org]
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A Senior Application Scientist's Guide to Differentiating Carbamate and Hydroxyl Groups in N-Boc Derivatives using Infrared (IR) Spectroscopy
As drug development and synthetic chemistry advance, the precise characterization of molecules is paramount. The tert-butyloxycarbonyl (N-Boc) group is one of the most common amine-protecting groups used in organic synthesis, particularly in peptide chemistry. Its successful incorporation and the presence of other key functional groups, such as hydroxyls, must be rigorously verified. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive technique for this purpose.
This guide provides an in-depth comparison of the IR spectral signatures of the N-Boc carbamate and hydroxyl functional groups. We will move beyond a simple recitation of peak positions to discuss the underlying vibrational principles, the influence of molecular environment, and a systematic approach to spectral interpretation, grounded in experimental data.
Pillar 1: The Fundamentals of Molecular Vibrations in IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[1][2][3] Covalent bonds are not rigid; they behave like springs that can stretch and bend at specific frequencies determined by the masses of the connected atoms and the strength of the bond.[2][4]
-
Stretching Vibrations: These involve a change in the distance along the bond axis. They require more energy and thus appear at higher frequencies (wavenumbers) in the IR spectrum.[1][5]
-
Bending Vibrations: These involve a change in the angle between bonds. They require less energy and appear at lower frequencies.[5]
The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[3][6] Highly polar bonds, like the carbonyl (C=O) and hydroxyl (O-H), therefore, produce very strong absorption bands.[6][7]
Pillar 2: The Spectroscopic Signature of the Hydroxyl (-OH) Group
The hydroxyl group is one of the most recognizable functional groups in an IR spectrum, primarily due to its O-H stretching vibration.
-
O-H Stretching: The position and shape of this peak are highly sensitive to hydrogen bonding.[4][8]
-
Free (Non-H-Bonded) O-H: In the gas phase or very dilute solutions in non-polar solvents, a sharp, medium-intensity peak appears around 3600-3650 cm⁻¹ .[4][9][10]
-
Hydrogen-Bonded O-H: In concentrated solutions or as a pure liquid/solid, intermolecular hydrogen bonding weakens the O-H bond, lowering its vibrational frequency. This results in a very strong and characteristically broad absorption band centered between 3200-3500 cm⁻¹ .[4][9][11] The broadness arises from the sample containing a wide variety of hydrogen-bonded polymer sizes, each with a slightly different absorption frequency.[8]
-
-
C-O Stretching: The stretching vibration of the carbon-oxygen single bond provides a strong, sharp peak in the fingerprint region, typically between 1000-1250 cm⁻¹ .[4][9][11]
Pillar 3: Deconstructing the N-Boc Carbamate Signature
The N-Boc group, a type of secondary carbamate, presents a richer, multi-peak signature that allows for its unambiguous identification.
-
N-H Stretching: The secondary amine within the carbamate gives rise to a single N-H stretching band. In a solid state or concentrated solution, this hydrogen-bonded peak is typically found between 3200-3400 cm⁻¹ .[10][12][13] It is important to note that this peak is generally sharper and less intense than a hydrogen-bonded O-H peak.[14]
-
C=O Stretching (Amide I Band): This is the most intense and diagnostically significant peak for the N-Boc group. Due to resonance between the nitrogen lone pair and the carbonyl, the C=O bond is slightly weakened compared to a simple ketone. This results in a very strong, sharp absorption in the range of 1680-1730 cm⁻¹ .[9][12][15]
-
N-H Bending (Amide II Band): This peak arises from a coupled vibration involving N-H bending and C-N stretching. It appears as a moderate to strong band around 1500-1550 cm⁻¹ .[4][15] The presence of this band is a key differentiator from functional groups that lack an N-H bond.
-
C-O Stretching: The N-Boc group contains two C-O single bonds. These contribute to strong absorptions in the fingerprint region, typically between 1150-1250 cm⁻¹ and sometimes another near 1365 cm⁻¹ associated with the tert-butyl group.[12][15]
Comparative Analysis: Distinguishing -OH and N-Boc
When a molecule contains both a hydroxyl and an N-Boc group, careful spectral analysis is required. The key is to look for the unique combination of peaks for each group.
| Vibrational Mode | Hydroxyl (-OH) Group | N-Boc Carbamate Group | Key Differentiating Feature |
| X-H Stretch (3200-3650 cm⁻¹) | Strong, very broad peak (H-bonded) at 3200-3500 cm⁻¹.[9][11] | Medium, sharper peak (H-bonded) at 3200-3400 cm⁻¹.[12][13] | The O-H band is significantly broader and often more intense than the N-H band. |
| C=O Stretch (1680-1800 cm⁻¹) | Absent | Strong, sharp "Amide I" band at 1680-1730 cm⁻¹.[9][15] | The presence of a strong carbonyl peak is definitive for the N-Boc group. |
| N-H Bend (1500-1550 cm⁻¹) | Absent | Medium-strong, sharp "Amide II" band at 1500-1550 cm⁻¹.[4][15] | The Amide II band is a unique and reliable indicator of a secondary amide/carbamate. |
| C-O Stretch (1000-1300 cm⁻¹) | Strong, sharp peak at 1000-1250 cm⁻¹.[4] | Multiple strong, sharp peaks in the 1150-1250 cm⁻¹ range.[12] | This region often shows overlapping peaks and is less diagnostic than the other regions. |
Visualizing the Key IR Absorptions
The following diagram illustrates the characteristic absorption regions for the critical bonds in a molecule containing both hydroxyl and N-Boc functionalities.
Caption: Key IR absorption regions for hydroxyl and N-Boc groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method.
Objective: To obtain a clean, interpretable IR spectrum of an N-Boc protected compound potentially containing a hydroxyl group.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Causality: Any residue on the crystal will appear in the sample spectrum, confounding results.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, run a background scan. The instrument will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself.[16]
-
Self-Validation: The resulting background spectrum should be a flat line at 100% transmittance. This background will be automatically subtracted from the sample scan, ensuring the final spectrum is only of the compound of interest.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample and generate a strong signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will perform the background subtraction and display the resulting spectrum in terms of % Transmittance vs. Wavenumber (cm⁻¹).
-
-
Data Interpretation Workflow:
-
Step 1 (X-H Region): Examine the 3200-3650 cm⁻¹ region. Note the presence of any broad (likely O-H) or sharper (likely N-H) peaks.
-
Step 2 (Carbonyl Region): Look for a very strong, sharp peak between 1680-1730 cm⁻¹. Its presence is strong evidence for the N-Boc group.
-
Step 3 (Amide II Region): Check for a peak around 1500-1550 cm⁻¹. This confirms the secondary amide/carbamate structure.
-
Step 4 (Fingerprint Region): Analyze the 1000-1400 cm⁻¹ region for characteristic C-O and other bending/stretching vibrations that support the overall structure.
-
-
Cleaning:
-
Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes to prepare the instrument for the next user.
-
Workflow Diagram: Spectral Analysis
Caption: Systematic workflow for identifying -OH and N-Boc groups in an IR spectrum.
Conclusion: An Indispensable Tool
Infrared spectroscopy is a powerful and accessible tool for the structural elucidation of N-Boc protected molecules. By understanding the distinct vibrational signatures of both the hydroxyl and carbamate functionalities—specifically the broad O-H stretch versus the combination of N-H stretch, a strong Amide I (C=O), and an Amide II (N-H bend)—researchers can confidently confirm reaction outcomes and ensure the integrity of their compounds. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, is critical for achieving reliable and reproducible results in a drug development or research setting.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Monash University. (n.d.). Spectral database for organic compounds : SDBS. Retrieved from [Link]
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Wikipedia. (2023, December 2). Spectral Database for Organic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS: Integrated spectral database system for organic compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook Documentation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Special Data Collections. Retrieved from [Link]
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Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]
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Li, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]
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Zhu, X., et al. (2013). Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique. Analytical Letters. Retrieved from [Link]
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Pérez, C., et al. (2015). Infrared Spectroscopy of OH··CH3OH: Hydrogen-Bonded Intermediate Along the Hydrogen Abstraction Reaction Path. The Journal of Physical Chemistry A. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Synthesis of Primary Carbamates. Retrieved from a specific supplementary information document, direct URL may vary. A representative example can be found at: [Link]
-
Scribd. (n.d.). NIST Chemistry WebBook Overview. Retrieved from [Link]
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Newman, R., & Badger, R. M. (1951). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized spectra from NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]
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-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines. Retrieved from [Link]
-
American Chemical Society Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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-
ResearchGate. (2020, July). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]
-
Lachenmeier, D. W., et al. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy Introduction. Retrieved from [Link]
-
Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Retrieved from [Link]
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-
SSRN. (n.d.). FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]
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-
American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). TEACHING NOTES: Quantitative Analysis of a Liquid Mixture by FTIR Spectroscopy. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Reference standards for tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate analysis
CAS: 1391735-89-1 | Formula: C₁₀H₁₉NO₃ | Mol. Weight: 201.26 g/mol
Executive Summary
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is a critical synthetic intermediate, often employed in the development of tyrosine kinase inhibitors and other cyclopropyl-amine pharmacophores. Its analysis presents a specific "blind spot" in classical chromatography: the molecule lacks a strong UV chromophore (no aromatic ring), and the Boc-protecting group is acid-labile, creating stability risks during standard LC-MS workflows.
This guide compares the three prevailing approaches for establishing a reference standard for this molecule: Commercial Certified Reference Materials (CRMs) , Commercial Analytical Grades , and In-House qNMR Qualification .
Key Finding: For this specific intermediate, In-House qNMR (Quantitative NMR) is the superior method for establishing primary purity, as commercial certificates often rely on non-specific HPLC-UV methods that overestimate purity by failing to detect non-chromophoric synthetic impurities.
Part 1: The Analytical Challenge
Before selecting a standard, researchers must understand why this molecule fails in standard "plug-and-play" QC workflows.
The "UV Trap"
The molecule consists of an aliphatic carbamate (Boc), a cyclopropyl ring, and a primary alcohol. None of these absorb significantly above 210 nm.
-
Risk: Using HPLC-UV at 205–210 nm yields a high noise floor and solvent cut-off interference. More dangerously, synthetic impurities (e.g., aliphatic starting materials) may be completely invisible, leading to a "100% Purity" result on a contaminated sample.
Stability Profile
-
Acid Sensitivity: The tert-butyl carbamate (Boc) group cleaves in the presence of strong acids (e.g., TFA, HCl).
-
Implication: Mobile phases containing >0.1% Formic Acid or TFA can induce on-column degradation during HPLC, appearing as "ghost peaks" or split peaks.
Part 2: Comparative Framework
We evaluated three sources of reference standards based on Traceability , Accuracy , and Suitability for Purpose .
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Analytical Grade | Option C: In-House qNMR Standard |
| Primary Use | GMP Release / Clinical Batches | R&D Screening / Early Process Dev | Gold Standard for Potency Assignment |
| Traceability | SI-traceable (NIST/BIPM) | Vendor CoA (often HPLC area %) | SI-traceable (via Internal Standard) |
| Purity Method | Mass Balance (HPLC + TGA + KF) | HPLC-UV or LC-MS (Area %) | 1H-qNMR (Molar Ratio) |
| Detection Bias | Low (Multi-detector) | High (Likely UV bias) | Zero (Proton counting is universal) |
| Cost/mg | $ (Cost of reagents + NMR time) | ||
| Availability | Rare / Custom Synthesis | Moderate | Immediate (Synthesize & Qualify) |
Expert Verdict
For tert-butyl cyclopropyl(2-hydroxyethyl)carbamate, Option C (In-House qNMR) is recommended. Commercial "Analytical Grade" standards (Option B) are frequently unreliable for this specific CAS due to the UV detection limitations described above. Unless a CRM (Option A) is mandated by a regulatory filing, qNMR offers the highest scientific integrity.
Part 3: Experimental Validation (The Protocols)
Protocol 1: The "Gold Standard" qNMR Qualification
This protocol establishes the absolute potency of your material, independent of any external reference standard of the same molecule.
Principle: Comparison of the analyte's integral signals against a NIST-traceable internal standard (IS) in a deuterated solvent.
-
Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).
-
Solvent: DMSO-d6 (Prevents exchange of OH/NH protons and ensures solubility).
Step-by-Step Methodology:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard ( ) into the same HPLC vial. Use a microbalance with mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.
-
Acquisition:
-
Pulse Angle: 90°[1]
-
Relaxation Delay (
): seconds (Critical: must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Signal A (Analyte): Cyclopropyl methine proton (
ppm) or the tert-butyl singlet ( ppm, though check for overlap). Recommendation: Use the cyclopropyl CH at the ring junction. -
Signal B (IS): Maleic acid vinylic protons (
ppm).
-
Calculation:
Where
=Integral,=Number of protons, =Molar mass, =Mass weighed, =Purity.[2]
Protocol 2: Routine Purity via HPLC-CAD (Charged Aerosol Detection)
Once the standard is qualified via qNMR, use HPLC-CAD for routine batch analysis. CAD is "universal" and detects the molecule based on mass, not optical absorbance.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water (0.05% Formic Acid - Keep acid low to prevent de-Boc).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
-
Why CAD? It will detect the tert-butyl alcohol and cyclopropyl amine impurities that UV at 210 nm will miss.
Part 4: Data Presentation (Case Study)
We simulated a comparison of a commercial "98%" vendor sample analyzed via three different methods to demonstrate the "UV Trap."
Table 1: Comparative Purity Analysis of Lot #XYZ-123
| Method | Purity Result | Observations | Conclusion |
| HPLC-UV (210 nm) | 99.2% | Baseline noise high. No impurity peaks visible. | False Positive. Overestimates purity. |
| HPLC-CAD | 94.5% | Two significant impurities detected (RRT 0.4 and RRT 1.2). | Accurate Relative Purity. Reveals non-chromophoric impurities. |
| qNMR (vs. Maleic Acid) | 93.8% | Absolute weight-to-weight purity. Confirms solvent entrapment. | Absolute Truth. The material contains ~5% solvent/salts invisible to LC. |
Interpretation: The vendor's "99.2%" CoA was likely generated via UV. The material actually contains ~6% impurities (likely inorganic salts or residual solvents like THF, which qNMR detects easily).
Part 5: Visualization & Workflow
Diagram 1: The Qualification Workflow
This diagram illustrates the decision logic for establishing the reference standard.
Caption: Logical workflow for qualifying a reference standard when a Certified Reference Material (CRM) is unavailable.
Diagram 2: Analytical Signal Pathway
Why UV fails and CAD/NMR succeeds for this molecule.
Caption: Comparison of detection principles. UV fails due to lack of chromophores; CAD and NMR provide universal detection.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
